

Ethyl 2-naphthoate CAS number 3007-91-8

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Compound of Interest

Compound Name: Ethyl 2-naphthoate

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An In-Depth Technical Guide to **Ethyl 2-Naphthoate** (CAS 3007-91-8): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of **Ethyl 2-naphthoate** (CAS: 3007-91-8), a key aromatic ester used in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document details the compound's properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a versatile chemical intermediate.

Core Physicochemical Properties

Ethyl 2-naphthoate, also known as ethyl naphthalene-2-carboxylate, is a solid at room temperature, appearing as a light yellow to light brown substance.^[1] Its rigid, planar naphthalene core and ester functionality make it a valuable building block in the synthesis of more complex molecular architectures. A summary of its key physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	3007-91-8	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1][2][3]
Molecular Weight	200.23 g/mol	[1][2][3]
IUPAC Name	ethyl naphthalene-2-carboxylate	[2]
Synonyms	Ethyl β-naphthoate, 2-Naphthalenecarboxylic acid ethyl ester	[1][5][6]
Melting Point	32 °C	[1][7]
Boiling Point	304-309 °C (at 760 mmHg)	[1][7]
Density	~1.117 g/mL	[7]
Refractive Index	~1.596	[7]
Storage	Store at room temperature, sealed in a dry environment.	[8][9]

Synthesis and Purification Workflow

The most direct and widely employed method for synthesizing **Ethyl 2-naphthoate** is the Fischer-Speier esterification of 2-naphthoic acid.[10][11] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

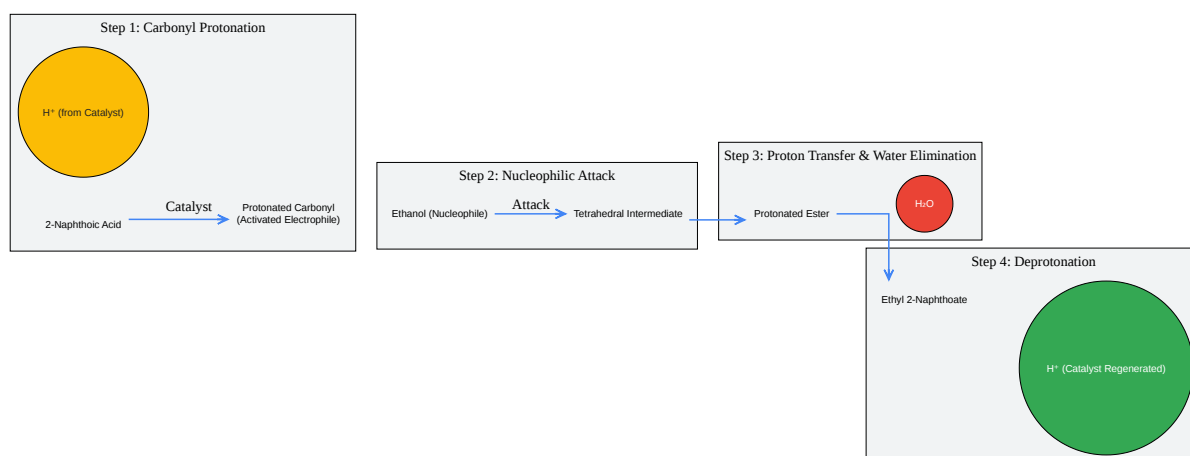
Principle of Synthesis: Fischer-Speier Esterification

Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[12][13] The mechanism involves the protonation of the carbonyl oxygen of 2-naphthoic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[11][14] The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, **Ethyl 2-naphthoate**.

To ensure a high yield, the chemical equilibrium must be shifted towards the products.[11][12]

This is typically achieved by two strategies:

- Using an Excess of a Reactant: The reaction is often carried out in a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent.[12]
- Removal of Water: As water is a product, its removal from the reaction mixture (e.g., via a Dean-Stark apparatus) will drive the equilibrium forward according to Le Châtelier's principle. [10][13]



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Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment:

- 2-Naphthoic Acid (1.0 eq)
- Absolute Ethanol (20-30 eq, serves as solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , ~0.1 eq, catalyst)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
- Separatory funnel, beakers, Erlenmeyer flasks

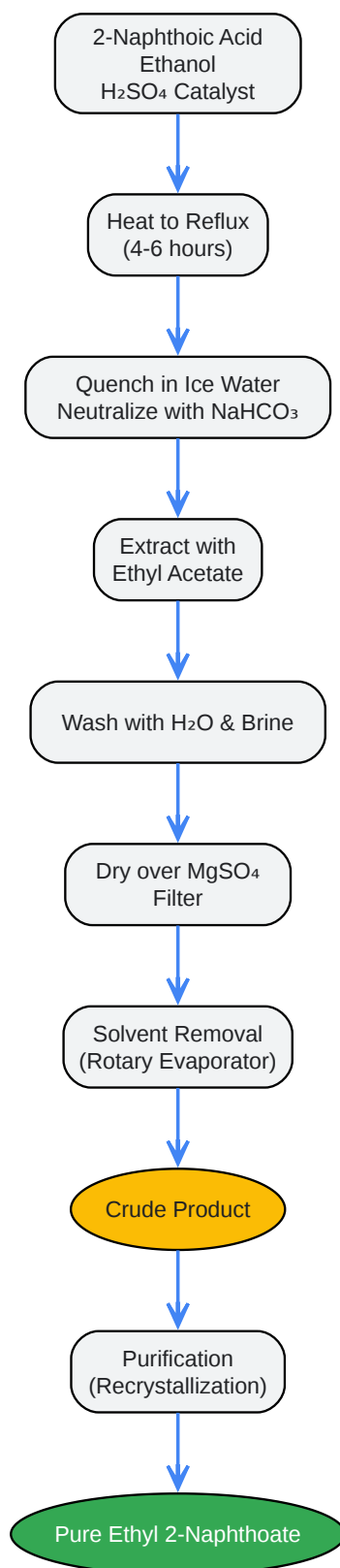
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-naphthoic acid.
- **Reagent Addition:** Add absolute ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done carefully.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.
- **Reaction Monitoring:** Progress can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting 2-naphthoic acid. The disappearance

of the starting material indicates reaction completion.

- **Work-up - Quenching:** After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude ester to precipitate.
- **Neutralization:** Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform two to three extractions to maximize recovery.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent using a rotary evaporator to yield the crude **Ethyl 2-naphthoate**.

Workflow Diagram: Synthesis & Purification



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Caption: General workflow for synthesis and purification.

Purification

The crude product obtained is often pure enough for some applications, but for high-purity requirements, such as in drug development, further purification is necessary. Recrystallization is the preferred method.

Protocol: Recrystallization

- Dissolve the crude solid in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove impurities.
- Slowly add water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point).
- Rewarm the solution slightly until it becomes clear again.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized **Ethyl 2-naphthoate** is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

The following table summarizes the expected spectral data for **Ethyl 2-naphthoate**.^[2]

Technique	Key Diagnostic Features
^1H NMR	- Aromatic Protons (7H): Complex multiplet signals between δ 7.5-8.5 ppm. - Methylene Protons (-OCH ₂ CH ₃ , 2H): Quartet around δ 4.4 ppm. - Methyl Protons (-OCH ₂ CH ₃ , 3H): Triplet around δ 1.4 ppm.
^{13}C NMR	- Carbonyl Carbon (C=O): Signal around δ 166 ppm. - Aromatic Carbons (10C): Multiple signals between δ 125-136 ppm. - Methylene Carbon (-OCH ₂ -): Signal around δ 61 ppm. - Methyl Carbon (-CH ₃): Signal around δ 14 ppm.
IR Spectroscopy	- C=O Stretch (Ester): Strong, sharp absorbance around 1710-1725 cm ⁻¹ . - C-O Stretch: Strong absorbance around 1250-1300 cm ⁻¹ . - Aromatic C=C Stretch: Medium absorbances in the 1600-1450 cm ⁻¹ region. - Aromatic C-H Stretch: Absorbance > 3000 cm ⁻¹ .
Mass Spec (EI)	- Molecular Ion (M ⁺): Peak at m/z = 200. - Key Fragments: m/z = 172 ([M-C ₂ H ₄] ⁺), 155 ([M-OC ₂ H ₅] ⁺), 127 ([C ₁₀ H ₇] ⁺). ^[2]

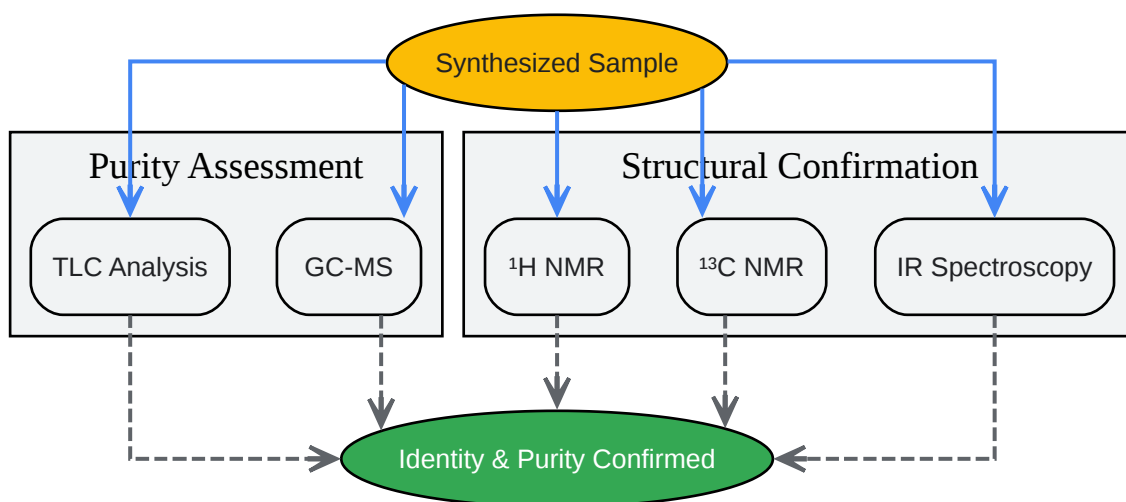
Chromatographic Analysis

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate. The optimal system should place the product spot at an R_f value of ~0.3-0.5.
- Procedure:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

- Spot the sample onto the TLC plate alongside a co-spot of the starting material (2-naphthoic acid).
- Develop the plate in a chamber saturated with the mobile phase.
- Visualize the spots under UV light (254 nm). The product should appear as a single, well-defined spot, distinct from the more polar starting material which will have a lower R_f value.

Diagram: Analytical Validation Workflow



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Caption: Workflow for analytical validation of **Ethyl 2-naphthoate**.

Applications in Research and Development

Core Utility as a Synthetic Intermediate

Ethyl 2-naphthoate is primarily used as an intermediate in organic synthesis.^[5] Its structure offers two key points for chemical modification: the ester group and the naphthalene ring system.

- **Ester Modifications:** The ester can undergo hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol (2-naphthalenemethanol), or reaction with Grignard reagents to form tertiary alcohols.

- **Aromatic Ring Chemistry:** The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled. The ester group is a deactivating, meta-directing group with respect to the ring it is attached to.

The compound serves as a valuable precursor for the synthesis of substituted naphthalenes, which are important scaffolds in materials science and agrochemicals.[\[15\]](#)[\[16\]](#)

Relevance in Medicinal Chemistry and Drug Discovery

The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[\[16\]](#) **Ethyl 2-naphthoate** provides a readily accessible starting point for the synthesis of novel naphthalene-based compounds for biological screening.

Furthermore, the ester functionality is a common feature in prodrugs.[\[17\]](#) A prodrug is an inactive compound that is converted into an active drug in the body. Esterification is a widely used strategy to improve a drug's properties, such as increasing its lipophilicity to enhance membrane permeability or masking a polar carboxylic acid group to improve oral absorption.[\[17\]](#)[\[18\]](#) Researchers can use **Ethyl 2-naphthoate** as a fragment or building block when designing new chemical entities or exploring prodrug strategies for naphthalene-containing drug candidates.

Safety and Handling

Ethyl 2-naphthoate is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

- **GHS Hazard Classification:**
 - H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)
- **Precautionary Measures:**

- Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[19][20]
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[19][21]
- Handling: Avoid breathing dust or vapors.[21] Wash hands thoroughly after handling.[1][20] Avoid contact with skin, eyes, and clothing.[19]
- Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[8][9][20]

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